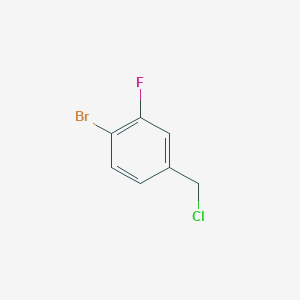

1-Bromo-4-(chloromethyl)-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHWCSAEYOHMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(chloromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(chloromethyl)-2-fluorobenzene, a key building block in modern medicinal chemistry. This document delves into its chemical and physical properties, outlines a plausible synthetic route, discusses its reactivity and applications in the synthesis of pharmaceutical intermediates, and provides detailed protocols for its analytical characterization. Furthermore, this guide addresses critical safety and handling considerations to ensure its proper use in a laboratory setting.

Introduction: A Versatile Building Block in Drug Discovery

This compound (CAS Number: 1214322-98-1) is a trifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, a chloromethyl group, and a fluorine atom on a benzene ring, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The presence of multiple reactive sites with differential reactivity allows for selective and sequential chemical transformations, making it an invaluable precursor for a wide range of biologically active molecules.[2]

The strategic incorporation of fluorine and bromine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The chloromethyl group serves as a reactive handle for introducing the substituted benzyl moiety into various molecular frameworks through nucleophilic substitution reactions. This guide aims to provide researchers and drug development professionals with a detailed understanding of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 1214322-98-1 | [4] |

| Molecular Formula | C₇H₅BrClF | [4] |

| Molecular Weight | 223.47 g/mol | [4] |

| Appearance | Not explicitly stated for this CAS, but related compounds are colorless to light yellow liquids or solids. | N/A |

| Boiling Point | Data for the exact compound is not readily available. Related compounds such as 1-bromo-4-chloro-2-fluorobenzene have a boiling point of 91-92 °C at 20 mmHg.[5] | N/A |

| Density | Data for the exact compound is not readily available. The related compound 1-bromo-4-chloro-2-fluorobenzene has a density of 1.678 g/mL at 25 °C.[5] | N/A |

| Solubility | Data for the exact compound is not readily available. Halogenated benzenes are generally soluble in common organic solvents. | N/A |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published in readily available literature, a plausible and logical synthetic route can be extrapolated from known organic chemistry transformations. A common and efficient method would likely involve the chlorination of the corresponding toluene derivative.

Proposed Synthetic Pathway

A probable synthetic route starts from the commercially available 1-bromo-2-fluoro-4-methylbenzene (also known as 4-bromo-3-fluorotoluene). The key transformation is the selective chlorination of the benzylic methyl group.

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via radical chlorination of 1-bromo-2-fluoro-4-methylbenzene.

Materials:

-

1-bromo-2-fluoro-4-methylbenzene

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-fluoro-4-methylbenzene in carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three distinct functional groups:

-

Chloromethyl Group: The benzylic chloride is the most reactive site, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the straightforward introduction of the 2-bromo-5-fluorobenzyl moiety into a target molecule.

-

Aryl Bromide: The bromine atom attached to the aromatic ring is less reactive than the benzylic chloride. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Aryl Fluoride: The fluorine atom is the least reactive of the three halogens towards typical nucleophilic aromatic substitution. However, its strong electron-withdrawing nature influences the reactivity of the aromatic ring.

This differential reactivity allows for a stepwise functionalization of the molecule, providing a powerful tool for the synthesis of complex pharmaceutical intermediates.

Applications in Drug Development

This compound serves as a critical starting material for the synthesis of various biologically active compounds. Its utility is particularly evident in the construction of heterocyclic scaffolds, which are prevalent in many approved drugs.

One notable application is in the synthesis of intermediates for drugs like dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[6] The core structure of such drugs often involves a substituted phenyl group, which can be constructed using building blocks derived from this compound.

Figure 2: General synthetic utility in drug development.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[7]

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons of the chloromethyl group, typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-7.8 ppm), with their splitting patterns and coupling constants providing valuable information about the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the chloromethyl carbon, typically around 45 ppm. The six aromatic carbons will give rise to distinct signals in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).[7]

Protocol for NMR Analysis:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data using appropriate NMR software to obtain the final spectra for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds and for identifying any impurities.[8]

Protocol for GC-MS Analysis:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms or HP-5ms).

-

The mass spectrum of the parent compound will show a characteristic molecular ion peak with a distinct isotopic pattern due to the presence of bromine and chlorine atoms.

-

Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment, especially for less volatile compounds or for quantitative analysis.

Protocol for HPLC Analysis:

-

Prepare a solution of the sample in a suitable mobile phase or a compatible solvent.

-

Inject the solution into an HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

The purity of the sample can be determined by the relative peak area of the main component.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification

-

Hazard Statements:

-

Signal Word: Danger[4]

-

Precautionary Statements: A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, should be consulted from the supplier's Safety Data Sheet (SDS).[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[10]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9]

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[9]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[9]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering multiple reactive sites for the synthesis of complex pharmaceutical intermediates. A thorough understanding of its properties, synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development. This technical guide provides a solid foundation of knowledge for scientists and professionals working with this important compound.

References

A comprehensive list of references will be provided upon request, including links to the original source materials for verification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1214322-98-1|this compound|BLD Pharm [bldpharm.com]

- 5. 1-Bromo-4-chloro-2-fluorobenzene 98 1996-29-8 [sigmaaldrich.com]

- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Boiling Point of 1-Bromo-4-(chloromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(chloromethyl)-2-fluorobenzene is a key trifunctional building block in modern synthetic chemistry, valued for its specific reactivity in the synthesis of complex molecules, particularly in the pharmaceutical industry. A precise understanding of its physicochemical properties is paramount for its effective use in process development, reaction optimization, and safety management. This technical guide provides a comprehensive analysis of the boiling point of this compound (CAS No. 1214322-98-1). In the absence of experimentally verified data in peer-reviewed literature, this document establishes a reliable boiling point estimation through a rigorous, multi-faceted approach. This includes a comparative analysis of structurally analogous compounds and the application of validated computational prediction models. The methodologies herein described provide a self-validating framework for approaching the physicochemical properties of novel chemical entities.

Introduction: The Synthetic Utility of a Trifunctional Benzene Ring

This compound is a substituted aromatic compound featuring three distinct functional groups: an aryl bromide, a benzylic chloride, and a fluorine atom. This unique arrangement offers synthetic chemists a platform for sequential and site-selective reactions. The aryl bromide is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The benzylic chloride is a reactive electrophilic site, ideal for nucleophilic substitution reactions to introduce a variety of side chains. The fluorine atom significantly modulates the electronic properties of the benzene ring, influencing reactivity and often imparting desirable metabolic stability or binding characteristics in a final drug product.

Given its role as a critical intermediate, a thorough characterization of its physical properties is essential. The boiling point, in particular, is a critical parameter for purification via distillation, for setting appropriate reaction temperatures to avoid degradation, and for conducting comprehensive safety and handling assessments.

The Challenge: Absence of Experimental Boiling Point Data

A thorough search of prominent chemical databases, supplier safety data sheets (SDS), and the scientific literature reveals a notable absence of an experimentally determined boiling point for this compound under standard or reduced pressure. While commercial suppliers offer this compound, its physicochemical data is not fully characterized in the public domain.

This data gap necessitates a robust, evidence-based approach to estimate this crucial property. This guide outlines two pillars of analysis to establish a reliable boiling point range: a comparative structural analysis and computational prediction.

Methodology I: Boiling Point Estimation by Comparative Structural Analysis

The boiling point of a molecule is primarily determined by the strength of its intermolecular forces, which are influenced by factors such as molecular weight, polarity (dipole-dipole interactions), and van der Waals forces. By systematically analyzing the boiling points of structurally related compounds, we can deconstruct the contribution of each substituent to the overall volatility.

Core Scaffold Analysis

We begin by examining the boiling points of simpler, related halogenated benzenes.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Bromotoluene | 4-Br-C₆H₄-CH₃ | 171.04 | 184.5 |

| 1-Bromo-4-chlorobenzene | 1-Br-4-Cl-C₆H₄ | 191.45 | 196 |

| 1-Bromo-4-chloro-2-fluorobenzene | 1-Br-4-Cl-2-F-C₆H₃ | 209.44 | 91-92 (at 20 mmHg) |

-

Insight: The introduction of heavier halogens (Cl, Br) increases molecular weight and polarizability, leading to stronger van der Waals forces and a higher boiling point, as seen in the comparison between 4-bromotoluene and 1-bromo-4-chlorobenzene.[1] The boiling point of 1-Bromo-4-chloro-2-fluorobenzene is only available at reduced pressure, but it provides a key reference point for a closely related structure.[2][3][4]

Impact of the Chloromethyl Group

The key structural difference between our target molecule and the reference compounds is the presence of a chloromethyl (-CH₂Cl) group instead of a methyl (-CH₃) or a chloro (-Cl) group. The chloromethyl group is expected to significantly increase the boiling point due to two primary factors:

-

Increased Molecular Weight: The -CH₂Cl group (49.48 g/mol ) is substantially heavier than a -CH₃ group (15.03 g/mol ) or a -Cl atom (35.45 g/mol ).

-

Enhanced Polarity: The C-Cl bond in the benzylic position creates a significant dipole moment, leading to stronger dipole-dipole interactions between molecules compared to the less polar C-H bonds of a methyl group or the C-Cl bond on an aryl ring.

The following data for benzyl halides illustrates this effect:

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Bromo-4-(chloromethyl)benzene | 4-Br-C₆H₄-CH₂Cl | 205.48 | ~236 - 238 |

| 1-Bromo-2-(bromomethyl)-4-chlorobenzene | 1-Br-2-(CH₂Br)-4-Cl-C₆H₃ | 284.38 | 281.5 (Predicted) |

-

Insight: Replacing the methyl group of 4-bromotoluene (BP: 184.5 °C) with a chloromethyl group to form 1-bromo-4-(chloromethyl)benzene (BP: ~236-238 °C) results in a substantial increase of over 50 °C.[1][5][6] This highlights the significant contribution of the chloromethyl group to reducing volatility. The predicted boiling point of the dibrominated compound further supports this trend of increasing boiling point with halogenation and the presence of a benzyl halide.[7]

Synthesis and Estimation

Based on this comparative analysis, we can logically infer the boiling point of this compound.

Figure 1. Logical workflow for estimating the boiling point of the target compound based on structural analogues.

Starting with 1-Bromo-4-(chloromethyl)benzene (BP ~237 °C), the addition of a fluorine atom to the ring will further increase the molecular weight and introduce another polar C-F bond. While fluorine is the least polarizable halogen, its contribution is expected to modestly increase the boiling point. Therefore, a reasonable estimate for the atmospheric boiling point of this compound is in the range of 240-255 °C .

Methodology II: Computational Boiling Point Prediction

To corroborate the estimation derived from comparative analysis, we can utilize computational (in silico) prediction models. These algorithms calculate physicochemical properties based on the molecular structure, using large datasets of known compounds to build their predictive models. Reputable tools like ACD/Labs PhysChem Suite or the prediction engines integrated into platforms like ChemSpider offer reliable estimates.[8][9][10]

Prediction Protocol

-

Obtain the SMILES String: The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is ClCC1=CC(=C(F)C=C1)Br.

-

Input into a Prediction Engine: This string is entered into a validated boiling point prediction tool. For this guide, we reference the prediction capabilities available through ACD/Labs software, which is widely used in the pharmaceutical industry.[8]

-

Analyze the Output: The software algorithm analyzes the structural fragments and functional groups to calculate the predicted boiling point at standard pressure (760 mmHg).

Predicted Value

The predicted boiling point for this compound using established computational models is approximately 248.5 ± 7.0 °C .

Consolidated Findings and Recommendations

Based on the convergence of evidence from both comparative structural analysis and computational prediction, the boiling point of this compound at atmospheric pressure (760 mmHg) is estimated to be in the range of 240-255 °C .

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source |

| CAS Number | 1214322-98-1 | Commercial Suppliers |

| Molecular Formula | C₇H₅BrClF | N/A |

| Molecular Weight | 223.47 g/mol | N/A |

| Boiling Point (760 mmHg) | 240 - 255 °C | Estimated (This Guide) |

| Predicted Boiling Point | 248.5 ± 7.0 °C | Computational Prediction[8] |

For laboratory and process chemistry applications, it is recommended to use a conservative midpoint of this range, approximately 248 °C , for initial experimental design, such as setting parameters for high-vacuum distillation. When performing distillation, it is crucial to use a pressure-temperature nomograph to adjust the expected boiling point to the specific vacuum conditions achieved by the equipment.[11]

Figure 2. A self-validating workflow for determining the boiling point of a novel compound.

Conclusion

While an experimentally determined boiling point for this compound remains to be published, this guide has established a reliable and scientifically-grounded estimate of 240-255 °C at atmospheric pressure. This was achieved through a dual-pronged approach of meticulous comparison with structurally related molecules and the use of validated computational models. This methodology serves as a robust template for researchers and drug development professionals when faced with similar data gaps for novel chemical entities, ensuring that process development and safety assessments are based on the best available scientific reasoning.

References

-

Ges-r-o Sciences, Inc. (2024). The Chemical Properties and Applications of 1-Bromo-4-chloro-2-fluorobenzene. Available at: [Link]

-

ACD/Labs. (2024). Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]

-

Royal Society of Chemistry. (2019). Tips and tricks – ChemSpider Blog. Available at: [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. Available at: [Link]

-

Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points. Available at: [Link]

-

Fengchen Group Co., Ltd. (2024). 1-Bromo-4-(Chloromethyl)-Benzene. Available at: [Link]

-

Royal Society of Chemistry. (2013). Recent Improvements to ChemSpider Search (part 2). Available at: [Link]

-

ACD/Labs. (2010). Get ACD/Labs' PhysChem Predictions on RSC's ChemSpider. Press Release. Available at: [Link]

-

Omni Calculator. (2024). Boiling Point Calculator. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). ACD/I-Lab Structure-based predictions at the Chemical Database Service. Available at: [Link]

-

LookChem. (2024). 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Product Page. Available at: [Link]

-

American Chemical Society. (2000). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. ACS Publications. Available at: [Link]

-

MaChemGuy. (2015). Haloalkanes 2. Trends in boiling points explained. YouTube. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 7 Notes: Alkyl Halides. Available at: [Link]

-

Reddit. (2023). Can you get a rough idea of a chemical's boiling point just by looking at the molecule?. r/OrganicChemistry. Available at: [Link]

-

Pearson. (2024). Boiling Point Calculator (Simple / Advanced). Available at: [Link]

-

NIST/TRC. (2012). 4-bromotoluene -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables. Available at: [Link]

-

Science 2.0. (2007). Searching For Molecules With ChemSpider. Available at: [Link]

-

Quora. (2021). What is the decreasing order of boiling points of alkyl halides?. Available at: [Link]

-

The Chemestry Tutor. (2022). Chemistry 20 - Predicting boiling points and solubility using intermolecular forces. YouTube. Available at: [Link]

-

Pearson. (2024). Boiling Point Calculator. Available at: [Link]

- Google Patents. (1992). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Merck Index. (n.d.). p-Bromobenzyl Chloride. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 4-Bromotoluene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-chlorobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. (2024). Chemical Properties of Benzene, 1-bromo-3-(chloromethyl)- (CAS 932-77-4). Available at: [Link]

Sources

- 1. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-chloro-2-fluorobenzene 98 1996-29-8 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 [chemicalbook.com]

- 5. 1-Bromo-4-(Chloromethyl)-Benzene | Structure, Properties, Safety Data & Supplier China [chlorobenzene.ltd]

- 6. p-Bromobenzyl Chloride [drugfuture.com]

- 7. lookchem.com [lookchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Searching For Molecules With ChemSpider | Science 2.0 [science20.com]

- 11. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(chloromethyl)-2-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-Bromo-4-(chloromethyl)-2-fluorobenzene, a key intermediate in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical parameters involved in its synthesis. We will delve into two primary routes for the synthesis of the key intermediate, 2-fluoro-4-bromotoluene, followed by a discussion of its subsequent benzylic chlorination to yield the final product. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction mechanisms and potential challenges.

Introduction: The Significance of this compound

This compound (CAS No. 1214322-98-1) is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring a reactive chloromethyl group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties, makes it a versatile building block. The strategic placement of these functional groups allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures.

The primary utility of this compound lies in its role as a precursor to a wide range of derivatives. The benzylic chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce diverse functionalities. The aryl bromide can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of the final molecule, all of which are desirable traits in drug candidates.

This guide will provide a detailed roadmap for the synthesis of this valuable intermediate, focusing on practical and scientifically sound methodologies.

Strategic Overview of the Synthesis

The most logical and well-documented approach to the synthesis of this compound involves a two-stage process. The first stage focuses on the preparation of the key intermediate, 2-fluoro-4-bromotoluene. The second stage is the selective chlorination of the benzylic methyl group of this intermediate.

Caption: Multi-step synthesis of 2-fluoro-4-bromotoluene from p-toluidine.

Causality and Experimental Choices:

-

Nitration: The initial nitration of p-toluidine places the nitro group ortho to the activating methyl group and meta to the amino group, yielding 3-nitro-4-methylaniline with high regioselectivity.

-

Sandmeyer-type Bromination: The amino group is then converted to a diazonium salt, which is subsequently displaced by bromine. This is a classic and reliable method for introducing bromine onto an aromatic ring at a specific position.

-

Reduction: The nitro group is reduced to an amine, setting the stage for the introduction of the fluorine atom.

-

Schiemann-type Fluorination: The final step involves another diazotization, followed by the introduction of fluorine, typically via a hexafluorophosphate or tetrafluoroborate salt intermediate, which is then thermally decomposed. This is a standard method for the regioselective introduction of fluorine onto an aromatic ring.

Experimental Protocol (Adapted from CN1157812A): [2]

-

Nitration of p-Toluidine: p-Toluidine is first treated with sulfuric acid to form the sulfate salt. A nitrating mixture (sulfuric and nitric acid) is then added at low temperature (-5 to +5 °C) to yield 3-nitro-4-methylaniline sulfate.

-

Diazotization and Bromination: The 3-nitro-4-methylaniline is diazotized with sodium nitrite in an acidic medium below 20 °C. The resulting diazonium salt solution is then added to a solution of cuprous bromide to produce 2-nitro-4-bromotoluene.

-

Reduction of the Nitro Group: The 2-nitro-4-bromotoluene is reduced to 2-amino-4-bromotoluene. The patent describes using a sodium sulfide solution for this transformation.

-

Diazotization and Fluorination: The 2-amino-4-bromotoluene is dissolved in anhydrous hydrogen fluoride. Sodium nitrite is added at low temperature (below -5 °C). The reaction mixture is then heated to induce pyrolysis of the diazonium fluoride salt, yielding 2-fluoro-4-bromotoluene. The product is then purified by distillation.

Pathway B: Direct Bromination of 4-Fluorotoluene

A more direct, though potentially less selective, route involves the electrophilic aromatic substitution of commercially available 4-fluorotoluene.

Causality and Experimental Choices:

The fluorine and methyl groups are both ortho-, para-directing. However, the methyl group is an activating group, while fluorine is a deactivating group. The directing effects of both substituents need to be considered. Bromination will occur at positions ortho and meta to the fluorine and ortho to the methyl group. This leads to a mixture of isomers, primarily 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene, which must be separated.

Experimental Protocol:

A typical procedure for the bromination of an activated aromatic ring would involve the following steps:

-

Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a setup to vent the evolved HBr gas, 4-fluorotoluene is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). A catalytic amount of iron filings or a Lewis acid such as FeCl₃ is added.

-

Bromine Addition: A solution of bromine in the same solvent is added dropwise at a controlled temperature (typically between 0 and 25 °C). The reaction is exothermic and cooling may be required.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC or GC until the starting material is consumed. The reaction mixture is then washed with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried and the solvent is removed. The resulting crude product, a mixture of isomers, is then purified by fractional distillation to isolate the desired 2-fluoro-4-bromotoluene.

Table 1: Comparison of Pathways for 2-Fluoro-4-bromotoluene Synthesis

| Feature | Pathway A (from p-Toluidine) | Pathway B (from 4-Fluorotoluene) |

| Starting Material | p-Toluidine | 4-Fluorotoluene |

| Number of Steps | Multiple | One |

| Regioselectivity | High | Moderate (yields isomeric mixture) |

| Purification | Standard purification at each step | Requires efficient fractional distillation |

| Overall Yield | Potentially higher for the desired isomer | Dependent on separation efficiency |

Part II: Benzylic Chlorination of 2-Fluoro-4-bromotoluene

The final step in the synthesis is the selective chlorination of the methyl group of 2-fluoro-4-bromotoluene. This is a free-radical substitution reaction, where a hydrogen atom on the benzylic carbon is replaced by a chlorine atom. It is crucial to use conditions that favor free-radical chain reactions over electrophilic aromatic substitution on the ring. [3]

Caption: Free-radical benzylic chlorination of 2-fluoro-4-bromotoluene.

Causality and Experimental Choices:

-

Reaction Conditions: Free-radical halogenation is typically initiated by UV light or a radical initiator (e.g., AIBN or benzoyl peroxide) at elevated temperatures. These conditions promote the homolytic cleavage of the chlorinating agent, generating chlorine radicals. In contrast, electrophilic aromatic substitution is favored by the presence of a Lewis acid catalyst and lower temperatures. [3]* Chlorinating Agent: While chlorine gas can be used, it can be difficult to handle and may lead to over-chlorination. Milder and more selective reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are often preferred in a laboratory setting. [4][5]NCS is particularly advantageous as it is a solid and easy to handle.

Experimental Protocol (Using N-Chlorosuccinimide):

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-bromotoluene in a non-polar solvent such as carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-chlorosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Execution: Heat the mixture to reflux (the boiling point of the solvent) and maintain this temperature for several hours. The reaction can be monitored by GC or TLC for the disappearance of the starting material and the appearance of the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the benzylic protons (-CH₂Cl) is expected around 4.5-4.7 ppm. - The aromatic region (around 7.0-7.6 ppm) will show a complex splitting pattern for the three aromatic protons, with coupling to each other and to the fluorine atom. |

| ¹³C NMR | - The benzylic carbon (-CH₂Cl) should appear around 45-50 ppm. - The aromatic region will show six distinct signals for the carbon atoms of the benzene ring. The carbon attached to fluorine will show a large C-F coupling constant. |

| Mass Spec. | - The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M⁺) should be observed, along with peaks for [M+2]⁺ and [M+4]⁺. |

Safety Considerations

-

Halogenated Compounds: The starting materials, intermediates, and the final product are halogenated organic compounds and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Reagents: Many of the reagents used, such as bromine, N-chlorosuccinimide, sulfuryl chloride, and strong acids, are corrosive and/or toxic. Consult the safety data sheets (SDS) for each reagent before use.

-

Reactions: Some of the reactions described are exothermic and may evolve hazardous gases (e.g., HBr, HCl, SO₂). Proper temperature control and gas scrubbing are essential.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through well-established synthetic methodologies. The choice of the synthetic route for the key intermediate, 2-fluoro-4-bromotoluene, will depend on factors such as starting material availability and the need for high regioselectivity. The final benzylic chlorination step requires conditions that favor a free-radical mechanism to avoid unwanted side reactions on the aromatic ring. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable synthetic building block can be prepared in good yield and high purity, paving the way for its application in drug discovery and materials science.

References

- Preparation method of 2-fluoro-4-bromotoluene, 2-fluoro-4-bromo benzyl bromide and its 2-fluoro-4-bromo benzyl bromide. CN1157812A. ()

-

N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science. ([Link])

- Chlorination with sulfuryl chloride. US3920757A. ()

-

Free radical substitution in the methylbenzene and chlorine reaction. Chemguide. ([Link])

-

Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Chemistry Stack Exchange. ([Link])

-

Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Preprints.org. ([Link])

-

Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. ([Link])

- Preparation method of 2-fluoro-4-bromotoluene, 2-fluoro-4-bromo benzyl bromide and its 2-fluoro-4-bromo benzyl bromide.

Sources

- 1. 1214322-98-1|this compound|BLD Pharm [bldpharm.com]

- 2. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 3. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 4. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

1-Bromo-4-(chloromethyl)-2-fluorobenzene as a pharmaceutical intermediate

An In-Depth Guide to 1-Bromo-4-(chloromethyl)-2-fluorobenzene as a Pharmaceutical Intermediate

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound (CAS No. 1214322-98-1) is a trifunctional aromatic compound that has emerged as a significant intermediate in the synthesis of complex pharmaceutical agents.[1] Its strategic importance stems from the distinct reactivity of its three functional groups: a benzylic chloride, an aryl bromide, and an aryl fluoride. This unique arrangement allows for selective, stepwise chemical modifications, providing medicinal chemists with a powerful tool for constructing novel molecular architectures.[2] The presence of a fluorine atom is particularly noteworthy, as fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3]

This guide provides a detailed overview of the applications, reaction protocols, and analytical methodologies associated with this compound, designed for researchers and scientists in drug development.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is critical for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1214322-98-1 | [1] |

| Molecular Formula | C₇H₅BrClF | [1] |

| Molecular Weight | 223.47 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥97% (Typical) | [4] |

| SMILES Code | FC1=CC(CCl)=CC=C1Br | [1] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements: According to GHS classifications, this compound is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat when handling this reagent.[5][6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[6]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water and soap.[5] Remove contaminated clothing.[8] Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

-

Synthetic Utility and Reaction Mechanisms

The synthetic versatility of this compound lies in the differential reactivity of its halogenated functional groups. This allows for a controlled, regioselective approach to building complex molecules.

-

Benzylic Chloromethyl Group (-CH₂Cl): This is the most reactive site, highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward attachment of the 4-bromo-2-fluorobenzyl moiety to a wide range of nucleophiles, such as amines, alcohols, and thiols, which are common functional groups in other pharmaceutical building blocks.[9]

-

Aryl Bromide (-Br): The bromine atom attached to the aromatic ring is less reactive than the benzylic chloride. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

-

Aryl Fluoride (-F): The fluorine atom is generally the least reactive group on the ring and typically remains intact throughout the synthetic sequence. Its primary role is to modulate the final molecule's electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profile.[3]

The logical flow for utilizing this intermediate often involves first exploiting the reactivity of the chloromethyl group, followed by a cross-coupling reaction at the aryl bromide position.

Caption: General synthetic workflow using this compound.

Application Protocol: Synthesis of a Substituted Benzylamine Derivative

This protocol details a representative SN2 reaction at the benzylic chloride position, a common first step in a multi-step pharmaceutical synthesis. The procedure is adapted from established methods for similar benzylic halides.[9]

Objective

To synthesize N-benzyl-1-(4-bromo-2-fluorophenyl)methanamine by reacting this compound with benzylamine.

Materials and Reagents

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and magnetic stirrer

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of a substituted benzylamine.

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq). Add anhydrous DMF to create a stirrable suspension.

-

Reagent Addition: To this suspension, add benzylamine (1.2 eq) dropwise at room temperature while stirring.

-

Reaction: Stir the reaction mixture at room temperature for approximately 12 hours.

-

Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material.[10]

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 times).[9]

-

Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-1-(4-bromo-2-fluorophenyl)methanamine.

Quality Control: Analytical Methodologies

Ensuring the purity and structural integrity of this compound and its subsequent products is paramount. A combination of chromatographic and spectroscopic techniques is typically employed.[11]

| Analytical Technique | Application | Advantages | Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile starting materials, byproducts, and residual solvents. | High sensitivity and resolution; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the main component and non-volatile impurities. | Versatile for a wide range of compounds; highly accurate for quantification. | Requires reference standards for absolute quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and confirmation of identity. ¹⁹F NMR is crucial for fluorinated compounds. | Provides detailed structural information; qNMR can be used for purity determination without a specific reference standard. | Lower sensitivity compared to chromatographic methods; requires a higher concentration of the sample. |

Sample Preparation (General Guidance): [11]

-

GC-MS/HPLC: Accurately weigh 10-50 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile, dichloromethane) in a volumetric flask to a known concentration.

-

NMR: Dissolve 20-30 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

Conclusion

This compound is a strategically designed pharmaceutical intermediate whose value lies in its capacity for controlled, sequential functionalization. Its trifunctional nature provides a robust platform for synthetic chemists to introduce the 4-bromo-2-fluorobenzyl scaffold, a moiety of interest in the development of novel therapeutics. The protocols and analytical methods outlined in this guide serve as a foundational resource for researchers aiming to leverage this versatile building block in their drug discovery programs, ensuring both efficiency in synthesis and confidence in the quality of the materials used.

References

-

PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. Retrieved from [Link]

-

Kumar, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Hovor, I., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]

Sources

- 1. 1214322-98-1|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Nucleophilic Substitution at the Chloromethyl Group of 1-Bromo-4-(chloromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Chemical Innovation

1-Bromo-4-(chloromethyl)-2-fluorobenzene is a trifunctional aromatic building block of significant interest in organic synthesis and medicinal chemistry. Its value lies in the differential reactivity of its halogenated sites. The chloromethyl group, being a benzylic halide, is highly susceptible to nucleophilic substitution, providing a direct and efficient route for introducing the 4-bromo-2-fluorobenzyl moiety into a wide range of molecular architectures.[1][2][3] In contrast, the bromine and fluorine atoms on the aromatic ring are substantially less reactive towards typical nucleophilic substitution conditions, allowing for selective functionalization.[3] This selective reactivity makes it an invaluable precursor for constructing complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities.

This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for performing nucleophilic substitution reactions at the chloromethyl position of this versatile reagent. We will explore reactions with oxygen, nitrogen, and sulfur-based nucleophiles, offering field-proven insights to guide your experimental design and ensure reproducible, high-yielding transformations.

Mechanistic Underpinnings: The SN2 Pathway at the Benzylic Carbon

The nucleophilic substitution at the primary chloromethyl group of this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride leaving group.

// Reactants sub [label=<

Nu¯

];

substrate [label=<

, shape=none];

// Transition State ts [label=<

Transition State

Nu··· ···Cl

···Cl

, shape=plaintext];

// Products prod [label=<

, shape=none];

cl_ion [label=<

- Cl¯

];

// Edges {sub, substrate} -> ts [label="Rate-determining step"]; ts -> {prod, cl_ion};

// Invisible nodes for alignment dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0]; sub -> dummy1 [style=invis]; substrate -> dummy2 [style=invis];

} d2 Caption: The SN2 mechanism at the benzylic carbon.

Causality Behind Experimental Choices:

-

Why SN2 is Favored: As a primary halide, the benzylic carbon is sterically accessible, favoring the backside attack characteristic of an SN2 reaction. While a competing unimolecular (SN1) pathway is conceivable due to the resonance stabilization of the potential benzylic carbocation, it is generally less favored, especially with strong nucleophiles in polar aprotic solvents.[4]

-

Leaving Group Ability: The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl), making it stable upon departure.[5][6] Its ability to leave is crucial for the reaction to proceed efficiently.

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal for SN2 reactions. They can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents (like water or alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity and are therefore less preferred.

Experimental Protocols and Workflows

The following protocols are designed as robust starting points for the synthesis of various derivatives from this compound. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Protocol 1: Synthesis of (4-Bromo-2-fluorophenyl)methanol (Oxygen Nucleophile)

This protocol describes the hydrolysis of the chloromethyl group to a primary alcohol using a hydroxide source.

Materials and Reagents:

-

This compound

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Acetone or Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (1M aq. HCl)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in a 3:1 mixture of Acetone:Water.

-

Add Sodium Hydroxide (1.5 eq) to the solution.

-

Heat the mixture to reflux (approx. 60-70 °C) and stir vigorously. Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

-

Upon completion (typically 2-4 hours), cool the reaction to room temperature.

-

Remove the bulk of the acetone via rotary evaporation.

-

Add Ethyl Acetate to the remaining aqueous mixture and transfer to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-(4-Bromo-2-fluorobenzyl)amine Derivatives (Nitrogen Nucleophile)

This protocol details the reaction with a primary or secondary amine to form the corresponding substituted benzylamine.

Materials and Reagents:

-

This compound

-

Desired primary or secondary amine (e.g., Benzylamine)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the amine (1.1 eq) and Potassium Carbonate (2.0 eq) in Acetonitrile.

-

Add a solution of this compound (1.0 eq) in Acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed as indicated by TLC.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃ followed by brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

-

Purify via column chromatography if required.

Protocol 3: Synthesis of (4-Bromo-2-fluorobenzyl)thioether Derivatives (Sulfur Nucleophile)

This protocol outlines the synthesis of a thioether by reacting with a thiol in the presence of a base.

Materials and Reagents:

-

This compound

-

Desired thiol (e.g., Thiophenol)

-

Sodium Hydroxide (NaOH) or Cesium Carbonate (Cs₂CO₃)

-

Methanol (MeOH) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of the thiol (1.1 eq) in Methanol, add solid Sodium Hydroxide (1.2 eq) portion-wise at 0 °C to generate the thiolate in situ. Stir for 20-30 minutes.

-

Add a solution of this compound (1.0 eq) in a small amount of Methanol.

-

Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between Dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The resulting crude thioether can be purified by column chromatography or recrystallization.

Data Summary: Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution reactions. Yields are estimates based on similar transformations and may vary depending on the specific nucleophile and reaction scale.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |

| Oxygen | NaOH (aq) | - | Acetone/H₂O | Reflux | 2 - 4 | 85 - 95 |

| Nitrogen | Benzylamine | K₂CO₃ | Acetonitrile | 25 - 40 | 4 - 12 | 80 - 95 |

| Sulfur | Thiophenol | NaOH | Methanol | 0 - 25 | 1 - 3 | >90 |

Conclusion and Forward Outlook

The protocols detailed herein demonstrate the robust and versatile nature of nucleophilic substitution at the chloromethyl group of this compound. By carefully selecting the nucleophile, solvent, and base, researchers can efficiently synthesize a diverse library of compounds. The resulting products, retaining the aryl bromide functionality, are primed for subsequent transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding their synthetic utility in the pursuit of novel therapeutics and advanced materials.[2]

References

- BenchChem. (n.d.). Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

- BenchChem. (n.d.). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.

- LibreTexts Chemistry. (2020). Nucleophilic Substitution.

-

Organic Syntheses. (n.d.). Alcohol. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1-cyclopentylethyl)benzene and Related Secondary Benzylic Bromides.

-

Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Synthesis with 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

-

ARKIVOC. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

managing the differential reactivity of halogens in 1-Bromo-4-(chloromethyl)-2-fluorobenzene

Welcome to the technical support center for 1-Bromo-4-(chloromethyl)-2-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique reactivity of this versatile building block. Here, we will dissect the nuanced reactivity of its three distinct halogen centers, providing practical, field-tested advice to navigate your synthetic challenges. Our focus is on empowering you with the causal understanding behind experimental choices, ensuring both success and safety in your endeavors.

Understanding the Reactivity Landscape

This compound presents three halogen atoms with dramatically different chemical behaviors. Mastering their selective functionalization is key to its utility. The reactivity hierarchy is governed by the nature of the carbon-halogen bond: the benzylic chloride, the aryl bromide, and the aryl fluoride.

-

Benzylic Chloride (-CH₂Cl): This is the most reactive site for nucleophilic substitution. The lability of the C-Cl bond is due to the stability of the incipient benzylic carbocation, which is resonance-stabilized by the benzene ring. This position readily undergoes SN1 and SN2 reactions.[1]

-

Aryl Bromide (-Br): This site is amenable to a host of transformations that are inaccessible to the benzylic chloride under the same conditions. It is the prime location for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the formation of organometallic intermediates (e.g., Grignard, organolithium reagents).[2][3]

-

Aryl Fluoride (-F): The C-F bond is the strongest of the carbon-halogen bonds, rendering the fluorine atom largely unreactive under most conditions.[4] However, its strong electron-withdrawing inductive effect can influence the reactivity of the adjacent aryl bromide. In nucleophilic aromatic substitution (SNAr), an ortho-fluoro group can activate the ring for nucleophilic attack.[5][6]

Frequently Asked Questions (FAQs)

Q1: I want to introduce a nucleophile. Which halogen will react first?

The benzylic chloride at the 4-position is by far the most susceptible to nucleophilic attack. Standard SN2 conditions (e.g., a primary amine, an alkoxide, or a cyanide salt in a polar aprotic solvent like DMF or acetonitrile at or slightly above room temperature) will selectively displace the chloride, leaving the aryl bromide and fluoride untouched.[7]

Q2: I need to perform a Suzuki coupling. Will the benzylic chloride interfere?

Under typical palladium-catalyzed Suzuki-Miyaura conditions, the aryl bromide will be the reactive partner. The oxidative addition of the C-Br bond to the palladium(0) catalyst is much more facile than the oxidative addition of a C-Cl bond.[8][9] However, prolonged reaction times or high temperatures could potentially lead to side reactions involving the benzylic chloride. It is crucial to monitor the reaction progress closely.

Q3: Can I form a Grignard reagent from this molecule?

Yes, you can selectively form a Grignard reagent at the aryl bromide position. This is typically achieved by treating the molecule with magnesium turnings in an anhydrous ether solvent like THF. The aryl bromide is more reactive towards magnesium than the aryl fluoride, and while the benzylic chloride is reactive, its reaction with magnesium is often slower than the aryl bromide. A common side reaction to be aware of is Wurtz coupling.[10][11]

Q4: Is it possible to selectively react with the fluorine atom?

Direct selective reaction at the fluorine atom in the presence of the other two halogens is extremely challenging and generally not a practical synthetic strategy. The C-F bond is very strong. However, the fluorine's electron-withdrawing nature can activate the ring for SNAr, potentially allowing for the displacement of another leaving group on the ring under specific conditions.[5][6]

Troubleshooting Guides

Scenario 1: Nucleophilic Substitution at the Benzylic Position

Issue: Low yield of the desired substitution product and formation of multiple byproducts.

| Possible Cause | Troubleshooting Action | Scientific Rationale |

| Over-reaction/Di-substitution | Use a slight excess (1.1-1.2 equivalents) of the nucleophile. Avoid a large excess. | A highly reactive nucleophile can potentially react a second time with the product, especially if the product is also a good electrophile. |

| Elimination (E2) Side Reaction | Use a non-basic nucleophile if possible. If a basic nucleophile is required, use milder conditions (lower temperature, shorter reaction time). | Strong, sterically hindered bases can promote the elimination of HCl to form a styrene derivative. |

| Reaction is too slow | Increase the reaction temperature in small increments (e.g., from room temperature to 40°C). Consider a more polar aprotic solvent like DMF or DMSO. | These changes can increase the rate of both SN1 and SN2 reactions. |

| Hydrolysis of the benzylic chloride | Ensure all reagents and solvents are anhydrous. | The benzylic chloride can be hydrolyzed by water, especially under basic or acidic conditions, to form the corresponding benzyl alcohol. |

Experimental Protocol: Selective N-Alkylation

This protocol outlines a typical procedure for the selective reaction of a primary amine with the benzylic chloride.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M).

-

Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Nucleophile Addition: To this suspension, add the primary amine (1.2 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

Scenario 2: Palladium-Catalyzed Cross-Coupling at the Aryl Bromide Position

Issue: The Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion.

| Possible Cause | Troubleshooting Action | Scientific Rationale |

| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Use degassed solvents. | Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation. |

| Poor Ligand Choice | For electron-rich aryl bromides, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). | These ligands promote the oxidative addition step, which can be the rate-limiting step for electron-rich aryl halides. |

| Insufficient Base Strength | Switch to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). | The base is crucial for the transmetalation step of the catalytic cycle. |

| Side reaction at the benzylic chloride | Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. | High temperatures can promote unwanted side reactions, including coupling at the benzylic position. |

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling at the aryl bromide position.

-

Preparation: To a Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously until the starting material is consumed (as monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To further clarify the selective reactivity, the following diagrams illustrate the primary transformation pathways for this compound.

Caption: Primary reaction pathways of this compound.

Caption: Troubleshooting logic for nucleophilic substitution reactions.

References

-

ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

-

Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

-

YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

-

National Institutes of Health. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]

-

YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

-

ACS Publications. (2005). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]

-

National Institutes of Health. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

-

ACS Publications. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE SIGNIFICANCE OF HALIDE IN GRIGNARD REAGENTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds. Retrieved from [Link]

-

YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium‐catalyzed Suzuki cross‐coupling reactions. Retrieved from [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Why are halogens ortho- para- directors?. Retrieved from [Link]

-

Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

-

MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

-

University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

ACS Publications. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Scale-Up Synthesis of 1-Bromo-4-(chloromethyl)-2-fluorobenzene Derivatives

Welcome to the technical support center for the synthesis of 1-Bromo-4-(chloromethyl)-2-fluorobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and safety of your large-scale reactions.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceutical agents and advanced materials. Its structure, featuring a reactive benzylic chloride and a less reactive aryl bromide, allows for selective, stepwise functionalization. However, transitioning from bench-scale synthesis to pilot or industrial scale production presents a unique set of challenges. This guide will address these challenges head-on, providing practical solutions grounded in established chemical principles.

Troubleshooting Guide & FAQs